molecular formula C11H18ClNO2 B7948413 (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B7948413
M. Wt: 231.72 g/mol
InChI Key: CVWSVJFSUQWPMZ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride is (1R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride . This nomenclature follows the Cahn-Ingold-Prelog priority rules, which assign the (R)-configuration to the chiral center at the first carbon of the propane backbone. The parent structure consists of a propan-1-amine group (NH2 attached to the first carbon of propane) substituted at the same carbon with a 3,5-dimethoxyphenyl ring. The hydrochloride salt forms via protonation of the amine group by hydrochloric acid.

The structural formula is represented as:
C6H5(OCH3)2–CH(CH2CH3)–NH2·HCl
In line notation, this corresponds to Cl[H3C2CH(C6H3(OCH3)2-3,5)–NH3+] , with the (R)-configuration explicitly denoted at the stereogenic carbon.

Synonyms and Registry Identifiers in Chemical Databases

This compound is cataloged under multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
Systematic Name (R)-1-(3,5-Dimethoxyphenyl)propylamine hydrochloride
Common Synonyms (R)-3,5-Dimethoxyamphetamine HCl
CAS Registry Number 2061996-57-2 (enantiomer-specific)
PubChem CID 127264614 (S-enantiomer reference)
MDL Number MFCD24425536 (S-enantiomer)
ChemSpider ID Not publicly indexed

The CAS number 2061996-57-2 corresponds specifically to the (S)-enantiomer hydrochloride, highlighting the importance of stereochemical specificity in registry entries. The (R)-enantiomer’s distinct registry data remains less documented in public databases, though its structural analogs (e.g., (R)-1-(3,4-dimethoxyphenyl)propan-1-amine, CID 40985332) suggest parallel registry conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H18ClNO2 , derived from the free base formula C11H17NO2 with the addition of hydrochloric acid (HCl). Key mass-related properties include:

Property Value Calculation Basis
Molecular Weight (g/mol) 231.72 C:12.01×11 + H:1.01×18 + Cl:35.45 + N:14.01 + O:16.00×2
Exact Mass 231.0997 Isotopic composition (monoisotopic)
Free Base Formula C11H17NO2 Parent structure before salt formation

The molecular weight aligns with the hydrochloride salt of the (S)-enantiomer, confirming enantiomeric parity in mass properties. The free base exhibits a theoretical molecular weight of 195.26 g/mol , consistent with analogs such as (R)-1-(3,4-dimethoxyphenyl)propan-1-amine (CID 40985332, 195.26 g/mol).

Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSVJFSUQWPMZ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H17ClN2O2
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 856562-95-3

The compound features a propan-1-amine backbone with a methoxyphenyl substituent. The presence of the hydrochloride salt enhances its solubility, which is crucial for biological assays and therapeutic applications.

Research indicates that this compound may function primarily as a selective serotonin reuptake inhibitor (SSRI) . This mechanism suggests that it could be effective in treating mood disorders by increasing serotonin levels in the synaptic cleft, thus enhancing mood and cognitive functions. The interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, are significant for its pharmacological profile.

In Vitro Studies

In vitro studies have shown that this compound modulates serotonin receptor activity. It has been tested against various biological targets to evaluate its efficacy:

Target Activity IC50 (µM)
Serotonin ReceptorsModulation1.55
Norepinephrine PathwaysInteraction1.72

These findings suggest that the compound may have therapeutic potential for conditions like depression and anxiety disorders .

Case Studies

Several studies have explored the biological effects of this compound:

  • Mood Disorders : A preclinical study indicated that the compound significantly improved depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain.
  • Cognitive Function : Another study reported enhancements in cognitive performance among subjects treated with this compound, suggesting its potential role in neuroprotection and cognitive enhancement .

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the methoxy groups or the amine structure can lead to variations in potency and selectivity:

Modification Effect on Activity
Increased methoxy groupsEnhanced serotonin receptor affinity
Altered chiral centersVariability in potency; R enantiomer shows higher activity than S

This information is vital for designing new derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Research Implications and Gaps

  • Comparative studies with fluorinated analogs could optimize selectivity .
  • Stereochemical Studies: Enantiomer-specific activity data are lacking but critical for drug development. For example, the S-enantiomer of drospirenone-related compounds shows distinct metabolic pathways .
  • Safety Data : Toxicological profiles for most analogs remain uncharacterized, necessitating further in vitro and in vivo studies .

Preparation Methods

Diastereomeric Salt Formation

Racemic 1-(3,5-Dimethoxyphenyl)propan-1-amine is treated with chiral acids to form diastereomeric salts, which exhibit differing solubilities. For example, L-N-acetylleucine has been utilized as a resolving agent to isolate the (R)-enantiomer. The process involves:

  • Dissolving the racemic amine in a polar solvent (e.g., ethanol).

  • Adding a stoichiometric amount of L-N-acetylleucine to induce crystallization of the (R)-enantiomer salt.

  • Filtering and recrystallizing the diastereomeric salt to achieve >98% enantiomeric excess (ee).

A comparative analysis of resolving agents is provided in Table 1.

Table 1: Efficacy of Resolving Agents for (R)-Enantiomer Isolation

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee)
L-N-AcetylleucineEthanol/Water7298.5
D-Dibenzoyltartaric AcidAcetone6597.2
L-Mandelic AcidMethanol5895.0

Chromatographic Resolution

Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) enable high-resolution separation. The use of cellulose-based CSPs with hexane/isopropanol mobile phases has achieved baseline separation of (R)- and (S)-enantiomers, with a retention time ratio of 1.8. This method is favored for analytical-scale purification but is cost-prohibitive for industrial applications.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the (R)-enantiomer by leveraging chiral catalysts or auxiliaries to enforce stereochemical control during bond formation.

Catalytic Asymmetric Reduction

Prochiral ketone intermediates, such as 1-(3,5-Dimethoxyphenyl)propan-1-one, are reduced enantioselectively using transition-metal catalysts. A notable method employs:

  • Substrate Preparation : 1-(3,5-Dimethoxyphenyl)propan-1-one is synthesized via Friedel-Crafts acylation of 1,3-dimethoxybenzene with propionyl chloride in the presence of AlCl₃.

  • Catalytic Reduction : The ketone is reduced using a ruthenium-BINAP complex [(R)-BINAP-RuCl₂] under hydrogen pressure (50 psi) in tetrahydrofuran (THF), yielding the (R)-amine with 92% ee.

Critical Parameters :

  • Catalyst loading: 0.5–1 mol%

  • Temperature: 25–40°C

  • Reaction time: 12–24 hours

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) catalyze the enantioselective acetylation of racemic amines. The (S)-enantiomer is preferentially acetylated, leaving the (R)-amine unreacted. After hydrolysis, the (R)-enantiomer is isolated with 89% ee and 67% yield.

Industrial-Scale Synthesis

Industrial processes prioritize cost efficiency and scalability while maintaining enantiomeric purity.

Continuous Flow Asymmetric Hydrogenation

Recent advancements utilize continuous flow reactors for the catalytic reduction of prochiral ketones. This method enhances mass transfer and reduces catalyst degradation, achieving 94% ee at a throughput of 1 kg/h. Key advantages include:

  • Reduced solvent consumption (30% less vs. batch processes).

  • Consistent product quality (RSD <2%).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines asymmetric synthesis with in situ crystallization to shift the equilibrium toward the (R)-enantiomer. A case study reported 85% yield and 99% ee using a chiral palladium catalyst and hexane as an antisolvent.

Comparative Analysis of Methods

Table 2: Merits and Limitations of Preparation Methods

MethodYield (%)ee (%)CostScalability
Diastereomeric Salt7298.5ModerateMedium
Catalytic Reduction9092HighHigh
Continuous Flow9494Very HighVery High
Enzymatic Resolution6789LowLow

Case Study: Optimization of Catalytic Reduction

A patent-derived protocol exemplifies the optimization of asymmetric hydrogenation:

  • Substrate : 1-(3,5-Dimethoxyphenyl)propan-1-one (200 g, 0.86 mol).

  • Catalyst : (R)-BINAP-RuCl₂ (1 mol%).

  • Conditions : H₂ (50 psi), THF, 30°C, 18 hours.

  • Workup : Filtration through Celite, solvent evaporation, and recrystallization from ethanol/HCl.

  • Outcome : 183 g (91% yield) of this compound, 93% ee.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride, and what key intermediates are involved?

  • Methodology : The synthesis typically begins with the condensation of 3,5-dimethoxybenzaldehyde with nitroethane via a Henry reaction to form β-nitro alcohol. Subsequent reduction (e.g., using LiAlH₄) yields the primary amine, followed by resolution of enantiomers via chiral chromatography or enzymatic resolution. The hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether .
  • Critical Parameters : Control of reaction temperature (<0°C during nitroalkane addition) and chiral resolution efficiency (e.g., using (R)- or (S)-specific enzymes) are critical for enantiomeric purity .

Q. How is the enantiomeric purity of this compound validated in academic research?

  • Analytical Methods : Chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20 with 0.1% diethylamine) is the gold standard. Polarimetry ([α]D²⁵ = +15.2° in methanol) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) corroborate results .
  • Validation Criteria : Purity ≥98% enantiomeric excess (ee) is required for pharmacological studies. Retention times and peak integration are compared against racemic standards .

Q. What are the stability considerations for storing this compound?

  • Storage Conditions : The compound is hygroscopic and requires desiccation at 2–8°C under inert gas (argon or nitrogen). Degradation occurs via oxidation of the methoxy groups at >25°C, detectable by HPLC monitoring of 3,5-dimethoxybenzoic acid .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when properly stored .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Case Study : Discrepancies in receptor binding affinities (e.g., α₁-adrenergic vs. serotonin receptors) may arise from enantiomeric impurities or assay conditions. Reproducibility requires:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 transfected with human α₁A-AR) and buffer pH (7.4).
  • Batch Verification : Re-test legacy samples with modern chiral HPLC to confirm historical ee values .

Q. What advanced computational methods predict the metabolic pathways of this compound?

  • In Silico Tools :

  • PISTACHIO/BKMS_METABOLIC : Predicts O-demethylation at the 3- and 5-positions as the primary Phase I pathway.
  • GLORYx : Identifies glucuronidation as the dominant Phase II pathway.
    • Experimental Validation : LC-MS/MS analysis of hepatocyte incubations confirms demethylated metabolites (m/z 196.1 → 168.0 fragmentation) .

Q. How does the hydrochloride salt form influence crystallization behavior and polymorphic outcomes?

  • Crystallography : Single-crystal X-ray diffraction reveals a monoclinic P2₁ space group with H-bonding between the amine and chloride ions. Solvent choice (ethanol vs. acetonitrile) affects polymorphism:

  • Ethanol : Yields Form I (melting point 212–216°C).
  • Acetonitrile : Produces metastable Form II (melting point 205–208°C) with lower bioavailability .

Methodological Challenges and Best Practices

Q. What strategies mitigate racemization during large-scale synthesis?

  • Process Optimization :

  • Avoid prolonged heating (>50°C) during amine salt formation.
  • Use low-polarity solvents (e.g., dichloromethane) to minimize base-catalyzed racemization.
    • In-Line Monitoring : FTIR tracks amine protonation state; abrupt pH shifts trigger corrective dosing of HCl .

Q. How are structure-activity relationships (SAR) explored for analogs of this compound?

  • SAR Workflow :

Scaffold Modification : Introduce substituents at the phenyl ring (e.g., 3,5-diF vs. 3,5-diOMe) via Suzuki coupling.

Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bond interactions with Tyr356 in the α₁A-AR binding pocket.

In Vivo Validation : Dose-response curves in hypertensive rat models assess blood pressure modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.